molecular formula C12H12BrN3 B1525283 5-bromo-3-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine CAS No. 1220035-38-0

5-bromo-3-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine

Cat. No.: B1525283
CAS No.: 1220035-38-0
M. Wt: 278.15 g/mol
InChI Key: OZZUCBMQMGCJIU-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a bromine atom, a methyl group, and a pyridin-2-ylmethyl group attached to a pyridin-2-amine core. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine typically involves the reaction of 5-bromo-3-methylpyridin-2-amine with pyridin-2-ylmethyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as toluene or ethyl acetate, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The pyridin-2-ylmethyl group can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridin-2-amines.

    Oxidation Reactions: Products include pyridine carboxylic acids or aldehydes.

    Reduction Reactions: Products include pyridine alcohols or amines.

Scientific Research Applications

5-Bromo-3-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-3-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and pyridin-2-ylmethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

5-bromo-3-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3/c1-9-6-10(13)7-15-12(9)16-8-11-4-2-3-5-14-11/h2-7H,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZUCBMQMGCJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NCC2=CC=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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